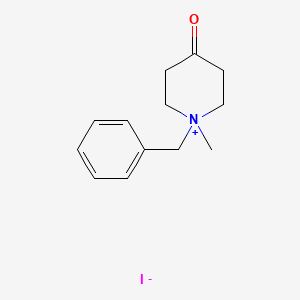

1-Benzyl-1-methyl-4-oxopiperidinium iodide

Description

Historical Context and Evolution of Piperidinium (B107235) Salts in Organic Chemistry

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. kcl.ac.uk The journey of piperidinium salts in organic chemistry is intrinsically linked to the exploration of these naturally occurring alkaloids and the development of synthetic methodologies to access and modify the piperidine core. Initially, piperidinium salts were often encountered as derivatives of alkaloids during their isolation and characterization.

Over time, the focus shifted towards the deliberate synthesis and utilization of piperidinium salts for various applications. The development of methods for the quaternization of the piperidine nitrogen atom opened up new avenues for their use as catalysts, reagents, and synthetic intermediates. The ability to introduce a permanent positive charge on the nitrogen atom significantly alters the chemical and physical properties of the piperidine ring, influencing its reactivity and solubility. This has led to the exploration of piperidinium salts in diverse areas, from phase-transfer catalysis to their use as precursors for the synthesis of highly functionalized piperidine derivatives. nih.gov The evolution of analytical techniques has further enabled a deeper understanding of the structure and reactivity of these salts, paving the way for their more rational design and application in complex organic transformations.

Significance of Quaternary Ammonium (B1175870) Salts as Synthetic Intermediates and Reagents

Quaternary ammonium salts, as a broader class of compounds to which 1-Benzyl-1-methyl-4-oxopiperidinium iodide belongs, are of paramount importance in organic synthesis. Their significance stems from several key properties:

Phase-Transfer Catalysts: One of the most well-established applications of quaternary ammonium salts is in phase-transfer catalysis (PTC). In PTC, these salts facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, thereby enabling reactions between immiscible reactants. This has proven invaluable for a wide range of transformations, including alkylations, oxidations, and reductions.

Precursors to Functionalized Molecules: Quaternary ammonium salts can serve as precursors to a variety of functionalized molecules. For instance, pyridinium (B92312) salts can be reduced to furnish highly substituted piperidines, a transformation of great value in medicinal chemistry. nih.govdicp.ac.cn The quaternization of a nitrogen atom can also activate adjacent positions towards nucleophilic attack or deprotonation, enabling further functionalization.

Ionic Liquids: A significant development in the field has been the use of quaternary ammonium salts as ionic liquids (ILs). These are salts with melting points below 100 °C, and they offer a unique reaction medium that can enhance reaction rates and selectivities. Their non-volatile and often recyclable nature also presents environmental benefits.

Reagents in their Own Right: Beyond their catalytic and solvent applications, quaternary ammonium salts can act as reagents. For example, certain oxoammonium salts derived from piperidines are powerful and selective oxidizing agents for alcohols. tandfonline.com

The benzyl (B1604629) and methyl groups on the nitrogen atom of this compound, along with the oxo functionality, provide specific handles for its reactivity and potential applications as a synthetic intermediate.

Overview of Key Research Areas and Unexplored Facets of the Compound

While the broader classes of piperidinium and quaternary ammonium salts are well-studied, dedicated research focusing solely on this compound is still in its nascent stages. However, based on its structure and the known reactivity of related compounds, several key research areas and unexplored facets can be identified:

Current and Potential Research Areas:

Synthesis of Functionalized Piperidines: A primary area of interest is the use of this compound as a precursor for the synthesis of more complex and functionally diverse piperidine derivatives. The ketone group at the 4-position is a prime site for a variety of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and conversion to enol ethers or enamines. The quaternary nitrogen can also be a site of reactivity, for instance, through dealkylation or rearrangement reactions.

Catalysis: The potential of this compound as a catalyst, particularly in phase-transfer reactions, warrants investigation. The specific combination of substituents on the nitrogen atom may impart unique catalytic properties.

Medicinal Chemistry: The precursor to this salt, 1-benzyl-4-piperidone, is a known intermediate in the synthesis of medicinally important compounds, including menin inhibitors for the treatment of leukemia. chemicalbook.com Research into the biological activity of the quaternary salt itself or its derivatives could be a fruitful avenue.

Unexplored Facets:

Detailed Mechanistic Studies: The precise mechanisms of reactions involving this compound are largely unexplored. Detailed kinetic and computational studies could provide valuable insights into its reactivity and help in designing more efficient synthetic protocols.

Asymmetric Transformations: The development of asymmetric reactions starting from or utilizing this achiral compound to generate chiral piperidine derivatives is a significant and unexplored challenge.

Polymer Chemistry: The potential use of this compound or its derivatives as monomers or functional additives in polymer synthesis has not been investigated.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 77542-27-9 |

| Molecular Formula | C13H18INO |

| Molecular Weight | 331.19 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

Synthesis of this compound:

The synthesis of this compound is typically achieved through the quaternization of its tertiary amine precursor, 1-benzyl-4-piperidone. This reaction involves the treatment of 1-benzyl-4-piperidone with an alkylating agent, in this case, methyl iodide.

Step 1: Synthesis of 1-Benzyl-4-piperidone: There are several reported methods for the synthesis of 1-benzyl-4-piperidone. One common approach involves the reaction of 4-piperidone (B1582916) hydrochloride with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Another route utilizes the reaction of benzylamine (B48309) with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com

Step 2: Quaternization: The final step is the N-alkylation of 1-benzyl-4-piperidone with methyl iodide. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt.

The following table outlines a typical synthetic procedure for 1-benzyl-4-piperidone, a key precursor:

| Reactants | Reagents | Conditions | Product |

| 4-Piperidone hydrochloride, Benzyl bromide | Potassium carbonate, DMF | 65 °C, 14 h | 1-Benzyl-4-piperidone |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-1-methylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.HI/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCBGFSXHBBEFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1 Methyl 4 Oxopiperidinium Iodide

Quaternization Reactions of N-Benzyl-4-piperidone

The most direct and commonly employed method for synthesizing 1-Benzyl-1-methyl-4-oxopiperidinium iodide is the quaternization of N-Benzyl-4-piperidone with methyl iodide. cdnsciencepub.comkcl.ac.uk In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium (B1175870) cation, with iodide as the counter-ion.

The optimization of quaternization protocols aims to maximize the yield and purity of the target compound while minimizing reaction time and the formation of byproducts. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Research on analogous structures, such as the methylation of N-methyl-4-piperidone, demonstrates that high yields can be achieved under relatively mild conditions. For instance, reacting the piperidone precursor with methyl iodide in acetone (B3395972) can afford the corresponding quaternary iodide salt in near-quantitative yields (99%). kcl.ac.uk Other protocols for similar quaternization reactions have utilized solvents like dimethylformamide (DMF) at elevated temperatures or acetonitrile (B52724) at room temperature over extended periods. cdnsciencepub.comresearchgate.net The choice of solvent is critical, as it must adequately dissolve the reactants and facilitate the nucleophilic substitution. To prevent the formation of potential dimeric side-products in related N-alkylation reactions, a large excess of the alkylating agent can be employed, ensuring that the mono-quaternized product is favored. researchgate.net

Below is a table summarizing various reported conditions for the quaternization of piperidine (B6355638) derivatives, which inform the optimization for N-Benzyl-4-piperidone.

| Precursor | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

| N-methyl-4-piperidone | Methyl iodide | Acetone | Not specified | Not specified | 99% | kcl.ac.uk |

| N-phenacylpiperidines | Methyl iodide | Acetonitrile | Room Temp. | 1 week | 72-88% | cdnsciencepub.com |

| Isoindoline intermediate | Labeled Methyl iodide (CT3I) | DMF | 100°C | Not specified | Not specified | researchgate.net |

This table is interactive and can be sorted by column.

The reaction conditions exert a significant influence on the yield and purity of this compound. Solvent polarity, in particular, can affect the rate of reaction and the stereochemical outcome, which in turn can impact the purity of the final product if multiple diastereomers are formed. cdnsciencepub.com

The Menshutkin reaction generally proceeds faster in more polar solvents, which can stabilize the charged transition state. However, solvent choice can also alter the conformational equilibrium of the piperidine ring and the pathway of alkylation, leading to different product ratios. cdnsciencepub.com For example, studies on the quaternization of substituted N-methylpiperidines have shown that changing the solvent from the more polar acetonitrile to the less polar ether can increase the proportion of equatorial alkylation. cdnsciencepub.com This suggests that for precursors with potential for stereoisomerism, the solvent is a key parameter for controlling the purity of the desired isomer.

The table below illustrates the effect of solvent on the product ratio in a related piperidine quaternization reaction.

| Substrate | Solvent | % Equatorial Attack | % Axial Attack | Reference |

| N-methyl-2-methylpiperidine | Acetonitrile | 87 | 13 | cdnsciencepub.com |

| N-methyl-2-methylpiperidine | Ether | 97 | 3 | cdnsciencepub.com |

This table is interactive and can be sorted by column.

The quaternization of a piperidine ring, such as that in N-Benzyl-4-piperidone, introduces a new substituent on the nitrogen atom, which can have significant stereochemical implications. The alkylating agent, in this case, the methyl group from methyl iodide, can approach the nitrogen atom from either the axial or equatorial face of the piperidine ring. cdnsciencepub.comresearchgate.net

For this compound, the conformation of the N-benzyl group and the steric hindrance it presents will play a crucial role in directing the incoming methyl group, ultimately determining the stereochemistry of the final product.

Exploration of Alternative Synthetic Pathways

While the direct quaternization with methyl iodide is a robust method, research into alternative synthetic pathways is driven by the need for processes with improved safety profiles, sustainability, and atom economy.

Improving the sustainability of the synthesis of piperidinium (B107235) salts involves exploring alternative reagents and energy sources. alfa-chemistry.com One strategy is to replace methyl iodide with less toxic and less expensive methylating agents. Dimethyl sulfate, for example, can be used as both a reagent and a solvent, potentially simplifying the process and avoiding the use of other solvents like N-methyl-2-pyrrolidone (NMP). nih.gov

Furthermore, the diversification of synthesis methods can lead to shorter reaction times and improved efficiency. alfa-chemistry.com Techniques such as microwave-assisted synthesis and ultrasonic radiation are being explored for the preparation of various ionic liquids, including piperidinium salts. alfa-chemistry.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating. After the reaction, if the spent oxidant or reagents can be recovered and regenerated, the process becomes more recyclable and sustainable. researchgate.net

The direct synthesis using methyl iodide provides both the methyl group and the iodide counter-ion in a single step. However, alternative strategies can decouple the methylation and the introduction of the iodide ion.

A common two-step approach involves first methylating the N-Benzyl-4-piperidone with an agent that is not an iodide, such as dimethyl sulfate. nih.gov This would produce 1-Benzyl-1-methyl-4-oxopiperidinium methylsulfate (B1228091). The methylsulfate anion can then be exchanged for iodide through a subsequent metathesis reaction with a suitable iodide salt, such as sodium iodide or potassium iodide. nih.gov This two-step method offers flexibility, as it allows for the use of a wider range of methylating agents and provides a route to other quaternary ammonium salts by simply changing the salt used in the ion exchange step.

Reactivity Profiles and Mechanistic Investigations

Elimination-Addition Sequences

A key reactive pathway for 1-Benzyl-1-methyl-4-oxopiperidinium iodide involves an elimination-addition mechanism. This sequence is initiated by a base-catalyzed Hofmann elimination, leading to the in situ formation of a reactive intermediate that can be trapped by suitable nucleophiles.

In the presence of a base, this compound undergoes a Hofmann elimination. This reaction involves the abstraction of a proton from the carbon beta to the positively charged nitrogen atom, leading to the cleavage of the carbon-nitrogen bond and the formation of an alkene. The bulky quaternary ammonium (B1175870) group acts as a good leaving group, facilitating the elimination process. The reaction is typically performed under basic conditions, for instance, using potassium carbonate in aqueous ethanol (B145695) at elevated temperatures. acs.org The mechanism is believed to follow a process where the base removes a proton, leading to the expulsion of benzylmethylamine and the formation of a transient species. acs.org

The Hofmann elimination of this compound results in the formation of a transient Michael acceptor. acs.org This highly reactive intermediate possesses an electrophilic double bond conjugated to the ketone, making it susceptible to attack by nucleophiles. The formation of this species is a critical step in the synthesis of N-aryl-substituted 4-piperidones. The subsequent addition of a nucleophile, such as an aniline (B41778), proceeds via a Michael-type addition to this transient acceptor. acs.org

Nucleophilic Substitution and Exchange Reactions

Nucleophilic substitution and exchange reactions of this compound provide a direct route to N-substituted 4-piperidones. These reactions are particularly valuable for the synthesis of N-aryl derivatives, which are important pharmacophores in medicinal chemistry. acs.org

A convenient method for the synthesis of N-aryl-substituted 4-piperidones involves the reaction of this compound with various anilines. acs.org In this exchange reaction, the aniline acts as a nucleophile, adding to the transient Michael acceptor formed in situ. The resulting secondary amine intermediate can then displace benzylmethylamine to yield the desired N-aryl-4-piperidone. acs.org This one-pot synthesis is typically carried out in the presence of a base like potassium carbonate in a solvent mixture such as aqueous ethanol at 100 °C. acs.org

The efficiency of the N-aryl-4-piperidone synthesis is significantly influenced by the electronic and steric properties of the aniline nucleophile. acs.org Electron-rich anilines generally provide higher yields of the desired product. Conversely, anilines that are electron-deficient or sterically hindered tend to give lower yields. acs.org This trend is evident in the varying yields obtained with different substituted anilines, as detailed in the table below.

| Aniline Substituent | Yield (%) |

|---|---|

| 4-OCH3 | 85 |

| 4-CH3 | 82 |

| H | 75 |

| 4-F | 70 |

| 4-Cl | 65 |

| 4-Br | 60 |

| 4-NO2 | 40 |

| 2-CH3 | 55 |

| 2,6-di-CH3 | 30 |

In some instances, the reaction between this compound and anilines can lead to the formation of side products. A notable side product is a cross-coupled species that may arise from the intermolecular displacement of benzylmethylamine by the aniline. acs.org In certain cases, particularly with highly hindered or electron-deficient anilines, this side product can be the exclusive product isolated. acs.org The formation of this side product highlights the competition between the desired intramolecular cyclization pathway and an intermolecular substitution reaction. Controlling the selectivity of the reaction to favor the desired N-aryl-4-piperidone remains a key consideration in optimizing this synthetic methodology.

Dealkylation Reactions of the Piperidinium (B107235) Moiety

Quaternary ammonium salts are susceptible to dealkylation under certain conditions, primarily through nucleophilic substitution (SN2) or elimination (Hofmann elimination) pathways. For this compound, which possesses both benzyl (B1604629) and methyl groups, the primary dealkylation route involves the cleavage of one of these groups from the nitrogen atom.

Research into the dealkylation of mixed-substituent quaternary ammonium salts has established a general hierarchy for group departure. The benzyl group is a particularly labile substituent due to the stability of the resulting benzyl halide. Studies have shown that a benzyl group is transferred preferentially from a quaternary nitrogen to a nucleophile, followed by methyl groups, and then other primary alkyl chains. nih.gov This suggests that the primary dealkylation product of the title compound would be 1-methyl-4-oxopiperidine and benzyl iodide, resulting from the nucleophilic attack of the iodide ion on the benzylic carbon. tandfonline.com

The reaction is a classic SN2 process where the iodide anion acts as the nucleophile. The stability of the N,N-dimethylaniline product in the demethylation of phenyltrimethylammonium (B184261) iodide supports the viability of this pathway. tandfonline.com In polar aprotic solvents, the order of halide nucleophilicity (Cl⁻ > Br⁻ > I⁻) can influence the rate of dealkylation, suggesting the reaction environment is a critical factor. rsc.org

While Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, leading to the formation of an alkene, it is less favored for this specific compound. wikipedia.orgmasterorganicchemistry.com Hofmann elimination requires the abstraction of a beta-hydrogen by a strong base. wikipedia.orglibretexts.org The title compound has beta-hydrogens on the piperidine (B6355638) ring, but the typical reaction involves nucleophilic attack on the less sterically hindered alkyl group, which in this case is the methyl or, more favorably, the benzyl group. nih.govmasterorganicchemistry.com

| Reactant Moiety | Reaction Type | Preferential Leaving Group | Key Factors Influencing Reactivity |

| N-Benzyl, N-Methyl Quaternary Ammonium | Nucleophilic Substitution (SN2) | Benzyl | Stability of the benzyl halide formed; Steric accessibility of the benzylic carbon. nih.gov |

| Quaternary Ammonium with β-Hydrogens | Hofmann Elimination (E2) | Trialkylamine | Requires a strong, sterically hindered base; steric bulk of the leaving group favors formation of the least substituted alkene (Hofmann's rule). wikipedia.orgmasterorganicchemistry.com |

Oxidative Transformations and Catalytic Applications

While the piperidine ring is a core structural feature in many oxidizing agents, the specific nature of the nitrogen substitution dictates its function. The reactivity of this compound is best understood by contrasting it with the well-established chemistry of N-oxoammonium salts.

A significant distinction must be made between simple quaternary ammonium salts and N-oxoammonium salts, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). N-oxoammonium salts are potent oxidizing agents, whereas this compound is not an oxidant in the same capacity.

The oxidizing power of N-oxoammonium salts stems from the highly electrophilic N-oxoammonium moiety ([N=O]⁺). wikipedia.orgtcichemicals.com The mechanism of oxidation, particularly for alcohols, involves this functional group as the active oxidizing agent. wikipedia.orgwindows.net Under neutral or slightly acidic conditions, the reaction is believed to proceed via a concerted proton transfer and hydride abstraction from the alcohol's carbinol carbon to the oxoammonium's oxygen atom. wikipedia.orgresearchgate.net In basic solutions, the mechanism involves the formation of a complex between the alkoxide and the oxoammonium cation, followed by a rate-determining hydrogen transfer. researchgate.net In essence, the oxoammonium salt acts as a two-electron oxidant, being reduced to a hydroxylamine (B1172632) in the process. tcichemicals.com

In stark contrast, this compound lacks the N-oxoammonium functional group. It is a stable quaternary ammonium salt where the nitrogen is in a reduced, tetra-alkylated state. wikipedia.org It does not possess the electrophilic oxygen center required to act as a hydride acceptor in the manner of TEMPO-derived oxidants. Therefore, it cannot directly perform the oxidative transformations characteristic of oxoammonium salts, such as the conversion of alcohols to aldehydes and ketones. wikipedia.orgresearchgate.net Its reactivity is dominated by its role as a potential phase-transfer catalyst or its susceptibility to dealkylation, as previously discussed.

| Feature | This compound | N-Oxoammonium Salts (e.g., TEMPO⁺ derivatives) |

| Active Functional Group | Quaternary Ammonium Cation ([R₄N]⁺) | N-Oxoammonium Cation ([N=O]⁺) wikipedia.orgtcichemicals.com |

| Primary Reactivity | Dealkylation, Phase-Transfer Catalysis | Oxidation of substrates (e.g., alcohols) wikipedia.orgorganicreactions.org |

| Oxidation Mechanism | Not an oxidant in this context | Hydride abstraction from substrate to the oxoammonium oxygen. wikipedia.orgresearchgate.net |

| Nitrogen Oxidation State | +3 (in the piperidine ring) | +5 (in the oxoammonium moiety) |

| Reaction Product (from oxidant) | Tertiary amine (upon dealkylation) | Hydroxylamine (upon reduction) tcichemicals.comwindows.net |

Quaternary ammonium salts are widely utilized as phase-transfer catalysts (PTCs), which facilitate reactions between reactants located in different immiscible phases (typically aqueous and organic). operachem.comfzgxjckxxb.comprinceton.edu The lipophilic quaternary cation forms an ion pair with an aqueous-phase anion, transporting it into the organic phase where it can react with an organic substrate. fzgxjckxxb.com

This compound possesses the key structural features of an effective PTC: a positively charged nitrogen atom and bulky organic substituents (benzyl and methyl) that confer solubility in organic solvents. noaa.gov This structure makes it a suitable candidate for catalyzing reactions such as epoxidation.

In the context of epoxidation, a PTC like the title compound would facilitate the transfer of an oxidizing anion, such as hypochlorite (B82951) (OCl⁻) or a hydroperoxide anion (ROO⁻), from the aqueous phase to the organic phase containing an alkene. tandfonline.comtandfonline.comresearchgate.net Once in the organic phase, the "naked" and highly reactive anion attacks the double bond of the substrate (e.g., an α,β-unsaturated ketone) to form the epoxide. tandfonline.com The catalyst cation then returns to the aqueous phase to repeat the cycle. The use of quaternary ammonium salts derived from cinchona alkaloids has been particularly successful in achieving enantioselective epoxidation of chalcone (B49325) derivatives. tandfonline.comtandfonline.com

| Substrate | Oxidant System | Catalyst Type | Reaction | Reference |

| α,β-Unsaturated Ketones (Chalcones) | Sodium Hypochlorite (NaOCl) | Chiral Quaternary Ammonium Salt | Epoxidation | tandfonline.comtandfonline.com |

| Chain Olefins (Dodecene) | Hydrogen Peroxide (H₂O₂) | Biquaternary Ammonium Phosphotungstate | Epoxidation | nih.gov |

| Fatty Acid Methyl Esters (FAMEs) | Hydrogen Peroxide (H₂O₂) | Quaternary Phosphonium Salt / H₃PW₁₂O₄₀ | Epoxidation | nih.gov |

| Olefins | Hydrogen Peroxide (H₂O₂) | Quaternary Ammonium Heteropolyphosphotungstate | Epoxidation | researchgate.net |

Applications As a Versatile Synthetic Intermediate

Construction of Substituted Piperidine (B6355638) Ring Systems

The quaternary ammonium (B1175870) salt is particularly useful for building the piperidine framework, allowing for the introduction of various substituents onto the nitrogen atom and facilitating further modifications at other positions of the ring.

A highly efficient and general method for the synthesis of N-aryl-substituted 4-piperidones utilizes 1-benzyl-1-methyl-4-oxopiperidinium iodide. acs.org This method is a significant improvement over previous synthetic routes, which often have notable shortcomings. acs.org The process begins with the preparation of the iodide salt by treating commercially available 1-benzyl-4-piperidone with methyl iodide. acs.org

The core of the synthesis is an exchange reaction where the quaternized piperidone is treated with a desired aniline (B41778) in the presence of a base, such as potassium carbonate, in aqueous ethanol (B145695) at elevated temperatures. acs.org This approach is effective for a wide variety of anilines, accommodating diverse electronic and steric properties, and consistently produces the corresponding N-aryl-4-piperidones in fair to excellent yields. acs.org

The reaction is believed to proceed through a base-catalyzed Hofmann elimination of the piperidinium (B107235) salt, which generates a transient vinyl ketone as a Michael acceptor. The aniline then acts as a nucleophile, adding to the vinyl ketone in a Michael-type fashion. The subsequent intramolecular cyclization of the resulting secondary amine displaces benzylmethylamine, yielding the final N-aryl-substituted 4-piperidone (B1582916) product. acs.org

| Aniline Substituent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy | K₂CO₃, EtOH/H₂O, 100 °C | Excellent | acs.org |

| 4-Methoxy | K₂CO₃, EtOH/H₂O, 100 °C | Good | acs.org |

| 4-Chloro | K₂CO₃, EtOH/H₂O, 100 °C | Fair-Good | acs.org |

| Unsubstituted | K₂CO₃, EtOH/H₂O, 100 °C | Good | acs.org |

The N-aryl-4-piperidones synthesized from this compound are not merely final products but also serve as valuable building blocks for the construction of more intricate heterocyclic systems. Their carbonyl functionality and the attached aryl ring provide reactive handles for a variety of subsequent chemical transformations.

One significant application is in the synthesis of spiro heterocycles . These are complex structures where two rings share a single atom. For instance, N-benzyl-4-piperidone derivatives can be converted into piperidine-4-carbonitrile intermediates, which are then used to construct five, six, or seven-membered spiro rings. nih.govtandfonline.com These transformations often involve reactions with reagents like ethyl chloroformate or ethyl chloroacetate (B1199739) to build the new heterocyclic portion fused at the C4 position of the piperidine ring. tandfonline.com

Furthermore, the ketone group of N-aryl-4-piperidones allows for their use in classic named reactions to form fused heterocyclic systems. A notable example is the Fischer indole (B1671886) synthesis , a powerful method for constructing indole rings. rsc.orgwikipedia.org In this reaction, the N-aryl-4-piperidone is first condensed with a phenylhydrazine (B124118) to form a phenylhydrazone. Under acidic conditions, this intermediate undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a tetracyclic indole derivative, effectively fusing an indole ring system onto the piperidine framework. rsc.orgyoutube.commdpi.com This strategy has been employed in the total synthesis of complex natural products. rsc.org

Another synthetic route involves the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgarkat-usa.org The N-aryl-4-piperidone can act as the ketone component, reacting with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org This reaction constructs a thiophene (B33073) ring fused to or substituted on the piperidone core, providing access to another class of complex, pharmaceutically relevant heterocycles.

Role in Multistep Organic Synthesis Strategies

The utility of this compound extends to its integration into broader, multistep synthetic strategies aimed at producing advanced organic molecules with significant biological or material properties.

The N-aryl-4-piperidone scaffold, readily accessible from the title quaternary salt, is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS), such as antidepressants and antipsychotics. acs.org The ability to easily synthesize a library of these piperidones with diverse aryl substituents makes this compound a key starting material for generating these important molecular building blocks. acs.org The subsequent modification of these piperidones allows for the systematic exploration of structure-activity relationships in drug discovery programs.

The synthetic utility of this compound is maximized when its key chemical transformation is integrated into a reaction sequence. The process of forming N-aryl-4-piperidones is a prime example of a sequential reaction strategy. This transformation relies on two fundamental reactions occurring in succession: a Hofmann elimination followed by an aza-Michael addition.

Hofmann Elimination : In the presence of a base, the quaternary ammonium iodide undergoes a Hofmann elimination. wikipedia.orglibretexts.orgbyjus.comyoutube.com This E2 reaction involves the abstraction of a proton from the carbon beta to the nitrogen atom, leading to the cleavage of the carbon-nitrogen bond and the formation of a less substituted alkene—in this case, an α,β-unsaturated ketone (a vinyl ketone). wikipedia.orgbyjus.com The leaving group is the neutral tertiary amine, benzylmethylamine.

Aza-Michael Addition : The highly reactive vinyl ketone generated in situ does not need to be isolated. It immediately serves as an electrophile in a conjugate addition reaction with a nucleophile. When an aniline is present in the reaction mixture, its nitrogen atom attacks the β-carbon of the vinyl ketone in an aza-Michael addition. acs.org This is followed by a rapid intramolecular cyclization to form the stable six-membered piperidone ring.

Advanced Structural and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For a quaternary ammonium (B1175870) salt like 1-Benzyl-1-methyl-4-oxopiperidinium iodide, advanced NMR techniques are particularly valuable for unambiguously assigning all proton and carbon signals and for probing the conformational dynamics of the piperidinium (B107235) ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group, the methyl group, and the piperidinium ring. The aromatic protons of the benzyl group would typically appear in the downfield region (around 7.4-7.6 ppm). The benzylic protons (CH₂) would likely resonate as a singlet, while the N-methyl protons would also present as a singlet. The piperidinium ring protons would show more complex splitting patterns due to their diastereotopic nature, appearing as multiplets.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the piperidinium ring is expected to have the most downfield chemical shift. The aromatic carbons of the benzyl group would appear in the typical aromatic region (around 125-135 ppm). The benzylic carbon, the N-methyl carbon, and the carbons of the piperidinium ring would have characteristic chemical shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Singlet | ~50-55 |

| N-CH₂-Ph | Singlet | ~65-70 |

| Piperidinium C2-H₂, C6-H₂ | Multiplets | ~60-65 |

| Piperidinium C3-H₂, C5-H₂ | Multiplets | ~40-45 |

| C=O | - | ~200-210 |

| Aromatic-H | Multiplets | - |

| Aromatic-C | - | ~125-135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment and conformational analysis of this compound. nih.gov

HOMOCOSY (Homonuclear Correlation Spectroscopy) would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between the adjacent protons on the piperidinium ring, helping to trace the connectivity of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations between the benzylic protons and the quaternary carbon of the benzyl group, as well as with the C2 and C6 carbons of the piperidinium ring. It would also show correlations between the N-methyl protons and the C2 and C6 carbons.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure in solution, allowing for the unambiguous assignment of all ¹H and ¹³C signals and providing insights into the preferred conformation of the piperidinium ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR spectroscopy provides information about the molecule's structure in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

A crystal structure would definitively establish the conformation of the piperidinium ring, which is expected to adopt a chair conformation to minimize steric strain. The orientation of the benzyl and methyl groups on the quaternary nitrogen atom would also be clearly defined. The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that might be present in the solid state. For a similar compound, 1-benzyl-1-ethyl-4-phenylpiperidinium chloride, X-ray analysis showed that N-benzylation occurs with a preference for equatorial attack. rsc.org

Table 2: Expected Crystallographic Data Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C-N, C=O) |

| Bond Angles | Angles between bonded atoms (e.g., C-N-C) |

| Torsion Angles | Dihedral angles defining the ring conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide a powerful complement to experimental techniques, offering insights into the molecule's geometry, stability, and electronic properties that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. scielo.org.mx For this compound, DFT calculations could be used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT can be used to calculate the relative energies of different possible conformers of the molecule, such as different chair and boat conformations of the piperidinium ring. This can help to predict the most stable conformation in the gas phase or in solution (by using appropriate solvent models).

To gain a deeper understanding of the electronic structure and bonding within this compound, more advanced quantum chemical analyses can be employed.

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO analysis can be used to quantify the strength of various interactions, such as hyperconjugative interactions that contribute to the stability of the molecule. For related piperidin-4-one derivatives, NBO analysis has been used to understand the delocalization of electron density. orientjchem.org

Atoms in Molecules (AIM) Theory is another powerful tool for analyzing the electron density distribution in a molecule. AIM can be used to identify and characterize chemical bonds and other important interactions, such as hydrogen bonds and van der Waals interactions. The analysis of the Laplacian of the electron density can reveal regions of charge concentration and depletion, providing insights into the molecule's reactivity.

By combining these advanced characterization methodologies, a comprehensive and detailed understanding of the structural, conformational, and electronic properties of this compound can be achieved.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool in modern chemistry for elucidating complex reaction mechanisms and characterizing the transient nature of transition states at an atomic level. For a compound such as this compound, theoretical calculations can provide invaluable insights into its reactivity, degradation pathways, and the energetic profiles of its chemical transformations. However, a comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states of this particular quaternary ammonium salt.

In the absence of direct research on this compound, this section will outline the established computational methodologies that would be employed to investigate its chemical reactivity. The principles and expected outcomes described are based on computational studies of analogous N-benzylpiperidinium salts and other quaternary ammonium compounds.

Theoretical Framework for Mechanistic Studies

Density Functional Theory (DFT) is a predominant computational method for investigating the reaction mechanisms of organic molecules. By solving the electronic structure of a molecule, DFT can accurately predict its geometry, energy, and other electronic properties. For this compound, DFT calculations would be instrumental in exploring potential reaction pathways, such as nucleophilic substitution at the benzylic carbon, Hofmann elimination, or reactions involving the carbonyl group.

The process of modeling a reaction mechanism typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The unique feature of a transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction path.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

Insights from Computational Modeling

Through these computational approaches, a wealth of information regarding the reaction mechanism can be obtained. Key parameters that are typically calculated include:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Geometric Parameters of the Transition State: Bond lengths and angles in the transition state provide a snapshot of the bond-breaking and bond-forming processes.

Hypothetical Reaction: Nucleophilic Demethylation

To illustrate the type of data generated from such computational studies, a hypothetical nucleophilic demethylation of a simplified model cation, 1-benzyl-1-methylpiperidinium, by an iodide ion is presented below. This reaction is a plausible pathway for the degradation of the title compound.

| Parameter | Reactant Complex (C₇H₁₅N⁺-CH₃ + I⁻) | Transition State ([I···CH₃···N⁺C₇H₁₅]‡) | Product Complex (C₇H₁₅N + CH₃I) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +25.8 | -12.5 |

| Key Bond Distance (Å) | C-N: 1.48 | C-N: 2.15 | C-N: Not bonded |

| C-I: 2.50 | C-I: 2.14 | ||

| Imaginary Frequency (cm⁻¹) | N/A | -350 (corresponding to C-N stretch and C-I formation) | N/A |

Further computational investigations could explore other potential reaction pathways, the influence of the solvent on the reaction energetics, and the reactivity of the 4-oxo group. Such studies would be crucial for a comprehensive understanding of the chemical behavior of this compound.

Future Directions and Emerging Research Opportunities

Development of Asymmetric Transformations Utilizing the Chiral Potential of Derivatives

The inherent structure of the 4-oxopiperidinium core presents a valuable scaffold for the development of asymmetric transformations. The ketone functionality is a prime site for stereoselective modifications, such as asymmetric hydrogenation or transfer hydrogenation, to yield chiral 4-hydroxypiperidinium derivatives. These reactions, often catalyzed by transition-metal complexes with chiral ligands (e.g., Ruthenium, Rhodium, Iridium), could produce enantiomerically enriched products. mdpi.com Such chiral derivatives are of significant interest as they are core components in many biologically active molecules. researchgate.net

Furthermore, the synthesis of chiral, non-racemic 3-substituted 4-aminopiperidines has been demonstrated from related 4-iminopiperidine precursors, highlighting the potential for creating complex chiral centers adjacent to the nitrogen atom. researchgate.net By developing derivatives of 1-Benzyl-1-methyl-4-oxopiperidinium iodide, new chiral auxiliaries or ligands could be synthesized. nih.gov These new molecular tools could then be applied in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or cycloadditions, contributing to the broader field of stereoselective synthesis. nih.govrsc.org

Exploration of Novel Reactivity and Selectivity Patterns under Green Chemistry Principles

The application of green chemistry principles to the synthesis and reactions of this compound offers a promising avenue for sustainable chemical processes. yale.edumsu.edu Given its nature as a salt, the compound is likely to have appreciable solubility in water or other green solvents like deep eutectic solvents, reducing the reliance on volatile and hazardous organic solvents. researchgate.net

Future research could focus on several key areas of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org For instance, catalytic reductions of the ketone are superior to stoichiometric reagents like sodium borohydride (B1222165) in terms of atom economy. acs.org

Catalysis: Employing catalytic rather than stoichiometric reagents for transformations of the molecule. yale.edu This includes biocatalysis, where enzymes could be used for highly selective and environmentally benign reductions or other modifications of the piperidone ring.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, thereby reducing the energy consumption of chemical processes. yale.edu Microwave-assisted synthesis is another green technique that has been successfully used for preparing piperidinium (B107235) salts, often leading to reduced reaction times. researchgate.net

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials.

By systematically applying these principles, the environmental footprint associated with the synthesis and application of this compound and its derivatives can be significantly reduced. yale.edu

Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions

The cationic nature of the 1-Benzyl-1-methyl-4-oxopiperidinium ion makes it an excellent candidate for investigation as a "guest" molecule in supramolecular host-guest systems. Macrocyclic "host" molecules such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules within their cavities through a variety of non-covalent interactions. thno.orgnih.govresearchgate.net

The binding of the 1-Benzyl-1-methyl-4-oxopiperidinium cation would be driven by a combination of forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. mdpi.com The hydrophobic benzyl (B1604629) group could favorably interact with the nonpolar interior of a host like β-cyclodextrin, while the charged piperidinium portion could interact with the polar exterior or specific binding sites. nih.gov

| Interaction Type | Description | Potential Host Molecules |

|---|---|---|

| Ion-Dipole | Interaction between the positive charge on the quaternary nitrogen and the partial negative charges on oxygen atoms of the host. | Crown Ethers, Calixarenes |

| Hydrophobic | Inclusion of the nonpolar benzyl and methyl groups within the hydrophobic cavity of a host molecule in an aqueous environment. | Cyclodextrins, Cucurbiturils |

| Hydrogen Bonding | Potential for hydrogen bonding between C-H groups adjacent to the cation and electronegative atoms on the host. | Cyclodextrins, Calixarenes |

| van der Waals Forces | General attractive forces between the guest molecule and the host cavity, dependent on shape and size complementarity. | All macrocyclic hosts |

Studying these interactions could lead to the development of novel sensors, controlled-release systems, or stimuli-responsive materials. The stability and specificity of the host-guest complex could be tuned by modifying the structure of the host or by changing environmental conditions such as pH or temperature. mdpi.com

Applications in Materials Science and Polymer Chemistry (e.g., as a monomer or cross-linking agent precursor)

The functional groups within this compound provide handles for its incorporation into polymers and other advanced materials. The piperidinium structural motif is of interest for applications such as anion exchange membranes in fuel cells due to its stability. rsc.orggoogle.com

The ketone group is a particularly versatile feature. It can be chemically modified to introduce a polymerizable group. For example, a Wittig reaction could convert the ketone into a vinyl group, creating a monomer suitable for radical polymerization. Alternatively, the ketone could undergo a condensation reaction with difunctional molecules to form a polymer backbone. google.comresearchgate.net

Furthermore, the ketone can react with cross-linking agents like dihydrazides to form polymer networks or hydrogels. thermofisher.com This could involve a two-step process where the ketone is first incorporated into a polymer chain and then cross-linked in a subsequent step. The resulting cross-linked materials could have applications in coatings, adhesives, or biomedical materials. Azetidinium-functionalized polymers, which can be derived from related piperazine (B1678402) structures, are known for their high reactivity and utility in creating functional materials. researchgate.net The development of polymers from this compound could lead to materials with unique thermal, mechanical, and conductive properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-1-methyl-4-oxopiperidinium iodide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves quaternization of 1-Benzyl-4-piperidone with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Key parameters include reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric excess of methyl iodide (1.2–1.5 eq). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical. Purity validation employs HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and absence of unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals distinct signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), methyl group (δ 3.1–3.3 ppm, singlet), and piperidinium ring protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbonyl (δ ~205 ppm) and quaternary nitrogen environment.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode identifies the molecular ion peak [M-I]⁺ (calculated for C₁₃H₁₈NO⁺: 204.1388).

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (N⁺-CH₃ bending) .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Long-term storage requires desiccated, dark conditions (-20°C under argon). Stability studies in aqueous solutions show decomposition at pH > 8, likely due to hydroxide-mediated ring-opening or iodide displacement. Kinetic analysis (UV-Vis monitoring at 280 nm) reveals a first-order degradation rate (k = 0.012 h⁻¹ at pH 9, 25°C). Avoid strong oxidizers (e.g., H₂O₂) to prevent hazardous reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodide ion in this compound during nucleophilic substitution reactions?

- Methodological Answer : The iodide ion acts as a leaving group in SN2 reactions due to its high polarizability and low basicity. Computational studies (DFT, B3LYP/6-31G*) model transition states where nucleophiles (e.g., OH⁻, CN⁻) attack the methylated nitrogen. Kinetic isotope effects (KIE) and Hammett plots (σ⁺ substituent constants) quantify electronic influences. For example, substitution with cyanide in DMF follows second-order kinetics (k₂ = 1.4 × 10⁻³ M⁻¹s⁻¹ at 25°C), with activation energy (Eₐ) of 58 kJ/mol .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound’s quaternary ammonium structure facilitates ring-opening reactions to generate piperidine derivatives. For example:

- Anticholinesterase Agents : React with oximes (e.g., 4-PAM) to form phosphonylated adducts, mimicking acetylcholinesterase inhibitors.

- Neurological Drug Candidates : Reductive alkylation (NaBH₄, H₂/Pd-C) yields secondary amines for dopamine receptor ligands.

- Kinase Inhibitors : Suzuki coupling with boronic acids introduces aryl groups at the 4-position .

Q. How should researchers address contradictions in toxicological data for this compound?

- Methodological Answer : Limited toxicological data (e.g., LD₅₀, EC₅₀) necessitate tiered testing:

In Silico Prediction : Tools like OECD QSAR Toolbox estimate acute toxicity (GHS Category 3, oral toxicity ~300 mg/kg).

In Vitro Assays : MTT assays on HepG2 cells assess cytotoxicity (IC₅₀ typically >100 µM).

In Vivo Validation : Acute toxicity studies in rodents (OECD 423) under controlled exposure (glove-box handling, PPE compliance per SDS guidelines ).

Methodological Notes

- Safety Protocols : Always use NIOSH-approved respirators (N95), nitrile gloves, and fume hoods during synthesis. Neutralize waste with 10% Na₂S₂O₃ before disposal .

- Data Reproducibility : Report reaction yields with standard deviations (≥3 replicates) and provide raw spectral data in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.